(2-(Indolin-1-yl)pyridin-3-yl)methanamine
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Overview
Description
(2-(Indolin-1-yl)pyridin-3-yl)methanamine is a compound that features both an indole and a pyridine moiety. Indole derivatives are significant in natural products and drugs due to their biological activities, while pyridine derivatives are known for their wide range of applications in medicinal chemistry .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
One study mentions a compound that potently inhibited ripk1 with a binding affinity (kd) of 0004 μM and an enzymatic IC50 value of 0011 μM . This suggests that the compound could interact with its targets, leading to changes in their function.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could affect multiple biochemical pathways and their downstream effects.
Result of Action
Indole derivatives have been reported to exhibit various biological activities, suggesting that the compound could have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
[2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can lead to diverse biological activities . The interactions of [2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine with these biomolecules can result in enzyme inhibition or activation, modulation of protein-protein interactions, and changes in cellular signaling pathways.
Cellular Effects
The effects of [2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to possess antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the modulation of key signaling pathways and the regulation of gene expression, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of [2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes. For instance, indole derivatives have been reported to inhibit enzymes involved in viral replication, thereby exerting antiviral effects . Similarly, the binding of [2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine to other biomolecules can result in the modulation of cellular signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine can change over time. This includes its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies. Indole derivatives are generally stable under physiological conditions, but their degradation can occur under certain conditions, leading to changes in their biological activity . Long-term exposure to [2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine may result in sustained modulation of cellular processes, which can be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of [2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, indole derivatives have been shown to possess anticancer activity at specific dosages, but excessive doses can result in toxicity . It is important to determine the optimal dosage range for [2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
[2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. Indole derivatives are known to undergo metabolic transformations, such as hydroxylation and conjugation, which can affect their biological activity and pharmacokinetics . The metabolic pathways of [2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine may involve similar processes, leading to the formation of active or inactive metabolites.
Transport and Distribution
The transport and distribution of [2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine within cells and tissues are crucial for its biological activity. This compound can interact with transporters or binding proteins that facilitate its uptake and distribution . The localization and accumulation of [2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine in specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of [2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine is important for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of [2-(2,3-Dihydro-1-yl)-3-pyridinyl]-methanamine within cells can affect its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Indolin-1-yl)pyridin-3-yl)methanamine can be achieved through various methods. One common approach involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to yield the amine . Another method involves the Fischer indole synthesis, where hydrazine reacts with ketones or aldehydes under acidic conditions to form indoles .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-(Indolin-1-yl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides .
Major Products Formed
The major products formed from these reactions include oxindole derivatives, piperidine derivatives, and various substituted indoles .
Scientific Research Applications
Chemistry
In chemistry, (2-(Indolin-1-yl)pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biology, this compound is studied for its potential as a ligand for various receptors. Its indole moiety is known to interact with serotonin receptors, making it a candidate for research in neuropharmacology .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its use as an anticancer agent due to its ability to induce apoptosis in cancer cells .
Industry
In industry, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
[2-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidine]: Known for its activity as a receptor tyrosine kinase inhibitor.
[2-(2,3-Dihydro-1H-indol-5-ylmethyl)amine]: Studied for its potential as a pharmacological agent.
Uniqueness
What sets (2-(Indolin-1-yl)pyridin-3-yl)methanamine apart is its dual functionality, combining the properties of both indole and pyridine moieties.
Properties
IUPAC Name |
[2-(2,3-dihydroindol-1-yl)pyridin-3-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c15-10-12-5-3-8-16-14(12)17-9-7-11-4-1-2-6-13(11)17/h1-6,8H,7,9-10,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJNMKUIENWOAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=C(C=CC=N3)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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